2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 894061-80-4
VCID: VC5590806
InChI: InChI=1S/C19H19N7O2S2/c1-3-17-22-23-18(30-17)20-16(27)11-29-19-24-21-15-10-9-14(25-26(15)19)12-5-7-13(8-6-12)28-4-2/h5-10H,3-4,11H2,1-2H3,(H,20,23,27)
SMILES: CCC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)OCC
Molecular Formula: C19H19N7O2S2
Molecular Weight: 441.53

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

CAS No.: 894061-80-4

Cat. No.: VC5590806

Molecular Formula: C19H19N7O2S2

Molecular Weight: 441.53

* For research use only. Not for human or veterinary use.

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide - 894061-80-4

Specification

CAS No. 894061-80-4
Molecular Formula C19H19N7O2S2
Molecular Weight 441.53
IUPAC Name 2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C19H19N7O2S2/c1-3-17-22-23-18(30-17)20-16(27)11-29-19-24-21-15-10-9-14(25-26(15)19)12-5-7-13(8-6-12)28-4-2/h5-10H,3-4,11H2,1-2H3,(H,20,23,27)
Standard InChI Key BOXHYGVNSHQLNA-UHFFFAOYSA-N
SMILES CCC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)OCC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates multiple heterocyclic systems, including a triazolo[4,3-b]pyridazine ring substituted at the 6-position with a 4-ethoxyphenyl group. A thioether linkage connects this core to an acetamide functional group, which is further substituted with a 5-ethyl-1,3,4-thiadiazol-2-yl moiety. This arrangement creates a planar, conjugated system with potential for π-π stacking interactions and hydrogen bonding, critical for biomolecular recognition .

IUPAC Name and Stereochemistry

The systematic IUPAC name, 2-[[6-(4-ethoxyphenyl)-[1, triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, reflects the compound’s connectivity and substituent positions. The absence of chiral centers in its structure simplifies synthetic and analytical workflows, though the ethyl and ethoxy groups introduce conformational flexibility that may influence binding dynamics .

Synthesis and Characterization

Synthetic Pathways

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic and heterocyclic domains. Solubility enhances in polar aprotic solvents like DMSO (≥10 mg/mL), making it suitable for in vitro assays. Stability studies indicate degradation under strong acidic (pH <3) or basic (pH >10) conditions, with optimal storage at -20°C in inert atmospheres .

Thermal and Optical Characteristics

Differential Scanning Calorimetry (DSC) reveals a melting point range of 210–215°C, indicative of crystalline packing. UV-Vis spectroscopy shows absorption maxima at 260 nm (π→π* transitions) and 320 nm (n→π* transitions), useful for quantitative analysis.

Biological Activity and Applications

Structure-Activity Relationships (SAR)

The ethoxyphenyl group at the 6-position enhances lipophilicity, potentially improving blood-brain barrier penetration. The thioacetamide linker serves as a hydrogen bond acceptor, while the thiadiazole ring may engage in hydrophobic interactions with enzyme active sites .

Recent Research Developments

Synthetic Optimization

Recent efforts focus on streamlining the synthesis via microwave-assisted reactions, reducing reaction times from 12 hours to 30 minutes with comparable yields (75–80%) . Green chemistry approaches using water as a solvent are under investigation to improve sustainability.

Computational Studies

Molecular docking simulations predict strong binding affinity (-9.2 kcal/mol) toward the ATP-binding site of Aurora kinase A, a cancer therapeutic target. ADMET predictions suggest moderate oral bioavailability (68%) but high plasma protein binding (92%), necessitating formulation strategies for clinical translation .

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